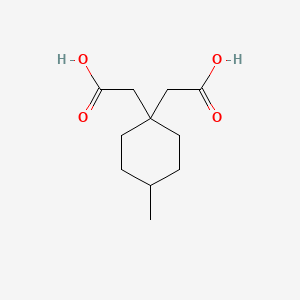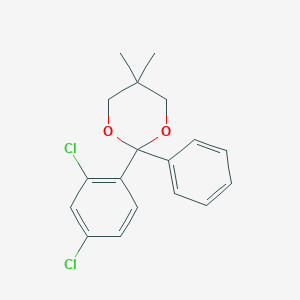![molecular formula C6H8ClNO5 B11942096 (2S)-2-[(chloroacetyl)amino]butanedioic acid CAS No. 67324-95-2](/img/structure/B11942096.png)
(2S)-2-[(chloroacetyl)amino]butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[(chloroacetyl)amino]butanedioic acid is a chemical compound with a specific stereochemistry, indicated by the (2S) configuration. This compound is characterized by the presence of a chloroacetyl group attached to an amino acid backbone, specifically butanedioic acid. It is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(chloroacetyl)amino]butanedioic acid typically involves the chloroacetylation of an amino acid precursor. One common method is the reaction of chloroacetyl chloride with an amino acid in the presence of a base, such as sodium hydroxide, to facilitate the formation of the chloroacetamide bond. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloroacetylation processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
(2S)-2-[(chloroacetyl)amino]butanedioic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new amide or thioester bonds.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acid and chloroacetic acid.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution and hydrolysis reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions are typically carried out in polar solvents such as water or methanol, with or without a catalyst.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, may be used depending on the desired transformation.
Major Products Formed
Substitution Reactions: New amides, thioesters, or esters.
Hydrolysis: Amino acids and chloroacetic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
科学的研究の応用
(2S)-2-[(chloroacetyl)amino]butanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biochemical pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
作用機序
The mechanism of action of (2S)-2-[(chloroacetyl)amino]butanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target and context .
類似化合物との比較
Similar Compounds
N-chloroacetylated Amino Acids: Compounds with similar structures but different amino acid backbones.
Chloroacetamides: Compounds with a chloroacetyl group attached to different amine-containing molecules.
Uniqueness
(2S)-2-[(chloroacetyl)amino]butanedioic acid is unique due to its specific stereochemistry and the presence of both a chloroacetyl group and a butanedioic acid backbone.
特性
CAS番号 |
67324-95-2 |
|---|---|
分子式 |
C6H8ClNO5 |
分子量 |
209.58 g/mol |
IUPAC名 |
2-[(2-chloroacetyl)amino]butanedioic acid |
InChI |
InChI=1S/C6H8ClNO5/c7-2-4(9)8-3(6(12)13)1-5(10)11/h3H,1-2H2,(H,8,9)(H,10,11)(H,12,13) |
InChIキー |
COXKWXFZCRVVQB-UHFFFAOYSA-N |
正規SMILES |
C(C(C(=O)O)NC(=O)CCl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


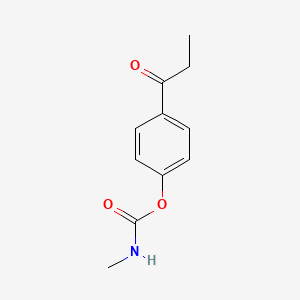
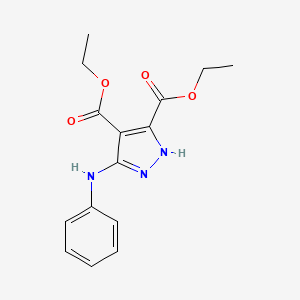
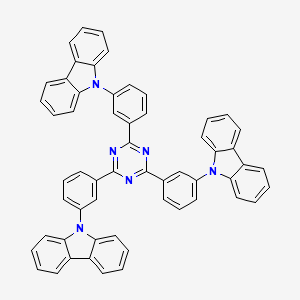
![dibenzyl N-[(benzyloxy)carbonyl]alanylglutamate](/img/structure/B11942032.png)

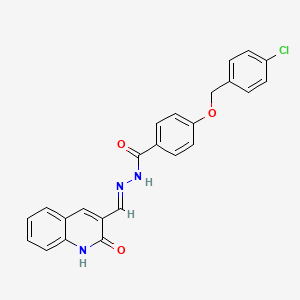
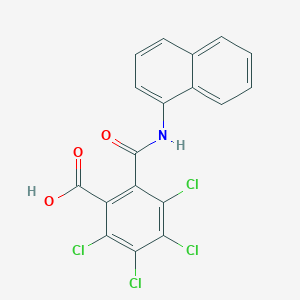
![9-[(4-Benzylphenoxy)methyl]anthracene](/img/structure/B11942053.png)
![2-[(2,4-Dimethylanilino)methylene]malononitrile](/img/structure/B11942054.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11942058.png)
![[4-(4-Methylpent-3-en-1-yl)cyclohex-3-ene-1-sulfonyl]benzene](/img/structure/B11942072.png)
